molecular formula C15H15N3O3 B118840 4-Hydroxyphenylprinomide CAS No. 145918-66-7

4-Hydroxyphenylprinomide

Cat. No. B118840
M. Wt: 285.3 g/mol
InChI Key: LRLZZRHZBAULIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxyphenylprinomide (4-HPP) is a chemical compound that belongs to the class of phenylpiperazine derivatives. It has been extensively studied for its potential applications in scientific research due to its unique properties.

Mechanism Of Action

The mechanism of action of 4-Hydroxyphenylprinomide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as serotonin and dopamine. Additionally, it has been shown to have an affinity for the sigma-1 receptor, which is involved in a variety of cellular processes.

Biochemical And Physiological Effects

4-Hydroxyphenylprinomide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as reduce anxiety-like behavior. Additionally, it has been shown to have an effect on the cardiovascular system, reducing blood pressure and heart rate.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Hydroxyphenylprinomide in lab experiments is its unique pharmacological properties. It has been shown to have a variety of effects that make it useful in the study of the central nervous system and other biological systems. However, one limitation of using 4-Hydroxyphenylprinomide is its potential toxicity. Studies have shown that high doses of 4-Hydroxyphenylprinomide can be toxic to cells and may cause cell death.

Future Directions

There are many potential future directions for the study of 4-Hydroxyphenylprinomide. One area of interest is its potential as a therapeutic agent for the treatment of various diseases such as depression, anxiety, and chronic pain. Additionally, further study is needed to fully understand the mechanism of action of 4-Hydroxyphenylprinomide and its effects on various biological systems. Finally, the development of new synthesis methods and purification techniques may lead to the discovery of new derivatives with even more potent pharmacological properties.
Conclusion:
In conclusion, 4-Hydroxyphenylprinomide is a unique chemical compound that has been extensively studied for its potential applications in scientific research. Its pharmacological properties make it useful in the study of the central nervous system and other biological systems. However, further study is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 4-Hydroxyphenylprinomide involves the reaction of 4-hydroxyphenylpiperazine with a suitable reagent such as acetic anhydride or acetyl chloride in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

4-Hydroxyphenylprinomide has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of pharmacological effects, including anti-inflammatory, analgesic, and anxiolytic properties. Furthermore, it has been used as a tool in the study of the central nervous system and other biological systems.

properties

CAS RN

145918-66-7

Product Name

4-Hydroxyphenylprinomide

Molecular Formula

C15H15N3O3

Molecular Weight

285.3 g/mol

IUPAC Name

2-cyano-3-hydroxy-N-(4-hydroxyphenyl)-3-(1-methylpyrrol-2-yl)propanamide

InChI

InChI=1S/C15H15N3O3/c1-18-8-2-3-13(18)14(20)12(9-16)15(21)17-10-4-6-11(19)7-5-10/h2-8,12,14,19-20H,1H3,(H,17,21)

InChI Key

LRLZZRHZBAULIT-UHFFFAOYSA-N

SMILES

CN1C=CC=C1C(C(C#N)C(=O)NC2=CC=C(C=C2)O)O

Canonical SMILES

CN1C=CC=C1C(C(C#N)C(=O)NC2=CC=C(C=C2)O)O

synonyms

4-hydroxyphenylprinomide
p-hydroxyphenylprinomide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.